molecular formula C17H15ClN4O B2483152 N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-38-4

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2483152
CAS RN: 951611-38-4
M. Wt: 326.78
InChI Key: PRBXPWATYVZYPY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CBTA, is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. CBTA is a triazole-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Antimalarial Properties

The 4(3H)-quinazolinone derivatives have shown promise as antimalarial agents. Researchers have explored their ability to inhibit the growth of Plasmodium parasites responsible for malaria. These compounds interfere with essential metabolic pathways in the parasite, making them potential candidates for new antimalarial drugs .

Antitumor Activity

Studies have investigated the anticancer potential of 4(3H)-quinazolinones, including our compound of interest. These derivatives exhibit cytotoxic effects against cancer cells by disrupting cell division, inducing apoptosis, and inhibiting tumor growth. Their selectivity for cancer cells over healthy cells is an exciting avenue for further research .

Anticonvulsant Effects

The compound has been evaluated for its anticonvulsant properties. Quinazolinone derivatives may modulate neurotransmitter systems, affecting neuronal excitability and reducing seizure activity. Understanding their mechanisms of action could lead to novel antiepileptic drugs .

Fungicidal Activity

Researchers have explored the fungicidal potential of 4(3H)-quinazolinones against various fungal pathogens. These compounds inhibit fungal growth by disrupting cell membranes, interfering with metabolic pathways, and affecting cell wall synthesis. They could contribute to the development of new antifungal agents .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against bacteria and fungi. Its broad-spectrum effects make it valuable in combating infections. Further studies are needed to elucidate its specific targets and mechanisms of action .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some 4(3H)-quinazolinones, including our compound, exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and more .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-2-8-15(9-3-12)22-11-16(20-21-22)17(23)19-10-13-4-6-14(18)7-5-13/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXPWATYVZYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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